molecular formula C18H21N5O4 B2707029 N6-(2-Phenylethyl)adenosine CAS No. 20125-39-7

N6-(2-Phenylethyl)adenosine

Cat. No.: B2707029
CAS No.: 20125-39-7
M. Wt: 371.4 g/mol
InChI Key: LGZYEDZSPHLISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(2-Phenylethyl)adenosine is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N6-(2-Phenylethyl)adenosine (also known as MRS5776) is a modified adenosine derivative that has garnered attention for its potential biological activities, particularly its interactions with adenosine receptors. This article provides a comprehensive overview of its biological activity, focusing on its receptor binding affinity, agonistic properties, and implications for therapeutic applications.

This compound is characterized by the substitution of a 2-phenylethyl group at the N6 position of the adenosine molecule. This modification significantly influences its interaction with various adenosine receptors (ARs), particularly the A3 subtype. The structure-activity relationship (SAR) studies indicate that the phenylethyl moiety enhances binding affinity and selectivity towards A3ARs compared to other adenosine derivatives .

Receptor Binding Affinity

The binding affinity of this compound for human and rat A3ARs has been extensively studied. In radioligand binding assays, this compound demonstrated a Ki value of approximately 0.024 nM, indicating a high affinity for the A3AR . This is significantly lower than that observed for many other adenosine derivatives, highlighting its potential as a selective A3AR agonist.

CompoundKi (nM)EC50 (nM)Receptor Type
This compound0.02414A3AR
Cl-IB-MECA0.02510A3AR

Functional Assays and Agonistic Properties

In functional assays measuring cyclic AMP (cAMP) accumulation, this compound exhibited potent agonistic activity at A3ARs. It effectively inhibited forskolin-stimulated cAMP production in CHO cells expressing human A3ARs, demonstrating its role in modulating intracellular signaling pathways . The compound's efficacy was further confirmed through concentration-response curves, which indicated that it functions as a full agonist at this receptor subtype.

Therapeutic Implications

The activation of A3ARs by this compound has been associated with several potential therapeutic benefits:

  • Cardioprotection : Activation of A3ARs is known to confer protective effects against ischemic injury in cardiac tissues. Studies suggest that this compound may help reduce myocardial damage during ischemic events .
  • Anti-cancer Activity : The compound has shown promise in inhibiting the growth of certain cancer cell lines, including prostate cancer cells. Its ability to act as an antagonist in some contexts suggests it could play a dual role in cancer therapy by both promoting apoptosis and inhibiting proliferation .

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

  • Cardioprotection : In vivo studies demonstrated that administration of this compound prior to inducing ischemia resulted in reduced infarct size and improved cardiac function post-reperfusion .
  • Cancer Therapy : In vitro assays indicated that this compound reduced cell viability in prostate cancer cell lines with an IC50 value around 14 µM, suggesting its potential as a therapeutic agent in oncology .

Properties

CAS No.

20125-39-7

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

2-(hydroxymethyl)-5-[6-(2-phenylethylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O4/c24-8-12-14(25)15(26)18(27-12)23-10-22-13-16(20-9-21-17(13)23)19-7-6-11-4-2-1-3-5-11/h1-5,9-10,12,14-15,18,24-26H,6-8H2,(H,19,20,21)

InChI Key

LGZYEDZSPHLISU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

solubility

>55.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.